1-Methyl-1H-indazole-7-carbaldehyde
Overview
Description
“1-Methyl-1H-indazole-7-carbaldehyde” is a heterocyclic compound . It is a solid substance and its molecular formula is C9H8N2O .
Synthesis Analysis
The synthesis of indazole derivatives, including “1-Methyl-1H-indazole-7-carbaldehyde”, has been a topic of interest in the field of organic chemistry . Various methods have been explored, including cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . A new practical synthesis of 1H-indazole has been presented, where a hydrogen bond propelled mechanism is proposed .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-indazole-7-carbaldehyde” is represented by the InChI code 1S/C9H8N2O/c1-11-9-7 (5-10-11)3-2-4-8 (9)6-12/h2-6H,1H3
. This indicates that the compound consists of a 1H-indazole ring with a methyl group at the 1-position and a carbaldehyde group at the 7-position.
Physical And Chemical Properties Analysis
“1-Methyl-1H-indazole-7-carbaldehyde” is a solid substance . It has a molecular weight of 160.18 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Antifungal Applications
Similar to their antibacterial properties, indazoles may also serve as antifungal agents, with research into “1-Methyl-1H-indazole-7-carbaldehyde” potentially expanding this application.
Each of these fields offers a rich area for scientific inquiry, with “1-Methyl-1H-indazole-7-carbaldehyde” standing as a versatile compound for various medicinal applications . Further research into each application could yield significant advancements in medical science.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives, which 1-methyl-1h-indazole-7-carbaldehyde is a part of, have been found to exhibit various biological activities .
Mode of Action
It’s worth noting that indazole derivatives have been reported to interact with their targets leading to various biological effects .
Biochemical Pathways
Indazole derivatives have been associated with various biochemical pathways .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities .
Action Environment
It’s also important to note that this compound is part of the indazole derivatives, which have been associated with various biological activities .
properties
IUPAC Name |
1-methylindazole-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-7(5-10-11)3-2-4-8(9)6-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHRZXONDSMLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C=O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678478 | |
Record name | 1-Methyl-1H-indazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indazole-7-carbaldehyde | |
CAS RN |
951030-58-3 | |
Record name | 1-Methyl-1H-indazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.